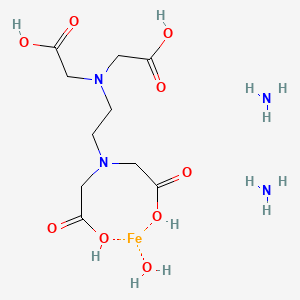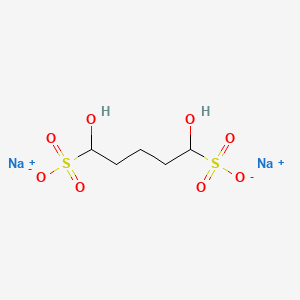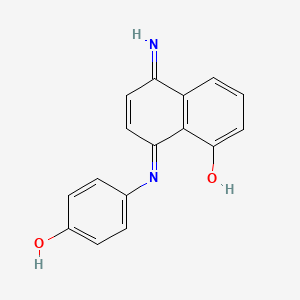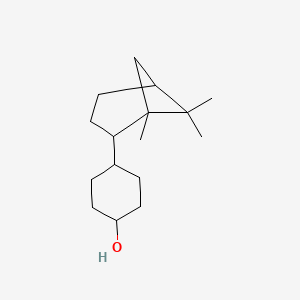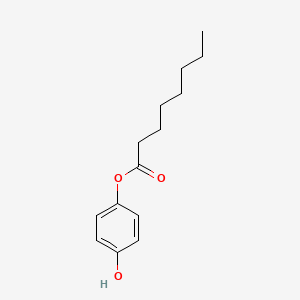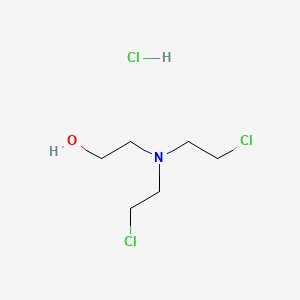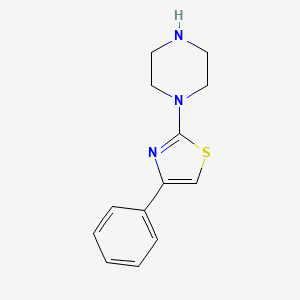
1-(4-Phényl-1,3-thiazol-2-yl)pipérazine
Vue d'ensemble
Description
1-(4-Phenyl-1,3-thiazol-2-yl)piperazine is a heterocyclic compound that features a thiazole ring fused with a piperazine ring, with a phenyl group attached to the thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Applications De Recherche Scientifique
1-(4-Phenyl-1,3-thiazol-2-yl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
The primary target of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine is pathogenic fungi, particularly Candida albicans . This compound has been identified as a new antifungal agent with high-efficiency, broad-spectrum, and specific activities .
Mode of Action
The compound interacts with its targets by inducing oxidative damage . It increases the reactive oxygen species (ROS) in C. albicans and elevates the expression of some genes related to anti-oxidative stress response, including CAP1, CTA1, TRR1, and SODs . A target fishing study suggested that S-methyl-5-thioadenosine phosphorylase is a potential target to these compounds .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to oxidative stress response in C. albicans . The increased ROS levels result in considerable DNA damage, which plays a critical role in antifungal-induced cellular death .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it’s important to note that the compound’s effectiveness against pathogenic fungi was observed at concentrations between 0.0625-4 μg/ml in vitro .
Result of Action
The compound exhibits strong antifungal activity and induces obvious oxidative damage . It can inhibit the biofilm formation of C. albicans and exhibit significant fungicidal activity . In an in vivo fungal infection model, it significantly increased the survival rate of Galleria mellonella .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s antifungal activities can be dramatically reduced by the addition of ROS scavengers, such as glutathione (GSH), N-Acetyl-L-cysteine (NAC), or oligomeric proanthocyanidins (OPC) . This suggests that the compound’s environment can significantly impact its effectiveness.
Analyse Biochimique
Biochemical Properties
1-(4-Phenyl-1,3-thiazol-2-yl)piperazine, like other thiazoles, has been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways. For instance, some thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Cellular Effects
The effects of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine on cells can vary depending on the specific cellular context. For example, some thiazole derivatives have been found to induce oxidative damage in Candida albicans, a type of yeast . This damage was associated with an increase in reactive oxygen species (ROS) and elevated expression of genes related to anti-oxidative stress response .
Molecular Mechanism
It is known that thiazoles can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These chemical properties could potentially allow 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine to interact with biomolecules in specific ways, influencing enzyme activity, binding interactions, and gene expression .
Temporal Effects in Laboratory Settings
It is known that thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile could potentially influence the stability, degradation, and long-term effects of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine on cellular function.
Dosage Effects in Animal Models
It is known that some thiazole derivatives have shown antifungal activity in in vivo models . For example, a thiazole derivative numbered as 31C was found to significantly increase the survival rate of Galleria mellonella, a type of wax moth used as a model organism, at a dosage of 10 mg/kg .
Metabolic Pathways
It is known that thiazoles are a basic scaffold found in many natural compounds, such as vitamin B1-thiamine . Thiamine plays a crucial role in carbohydrate metabolism and the synthesis of neurotransmitters .
Transport and Distribution
The solubility profile of thiazoles could potentially influence their transport and distribution .
Subcellular Localization
The chemical properties of thiazoles could potentially influence their localization within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine can be synthesized through various methods. One common approach involves the cyclization of appropriate thioamide and α-haloketone precursors to form the thiazole ring, followed by nucleophilic substitution with piperazine.
Example Synthetic Route:
-
Cyclization Reaction:
Reactants: Thioamide and α-haloketone.
Conditions: Typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Product: Formation of the thiazole ring.
-
Nucleophilic Substitution:
Reactants: Thiazole intermediate and piperazine.
Conditions: Conducted in a solvent like ethanol or methanol, often under reflux conditions.
Product: 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine.
Industrial Production Methods: Industrial production of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated phenyl derivatives.
Comparaison Avec Des Composés Similaires
1-(4-Phenyl-1,3-thiazol-2-yl)piperazine can be compared with other thiazole and piperazine derivatives:
Similar Compounds:
Uniqueness: 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine is unique due to its specific combination of a thiazole ring with a piperazine ring and a phenyl group, which imparts distinct pharmacological properties not found in other similar compounds.
Propriétés
IUPAC Name |
4-phenyl-2-piperazin-1-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S/c1-2-4-11(5-3-1)12-10-17-13(15-12)16-8-6-14-7-9-16/h1-5,10,14H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLMZCDODDGFAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CS2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351890 | |
| Record name | 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69389-14-6 | |
| Record name | 1-(4-Phenyl-2-thiazolyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69389-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
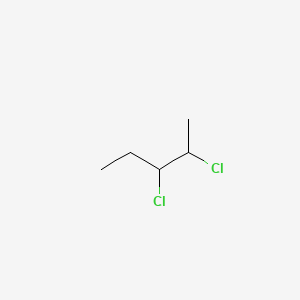
![2-Butanone, 4-[2,5-bis(acetyloxy)-3,4,6-trimethylphenyl]-](/img/structure/B1606424.png)
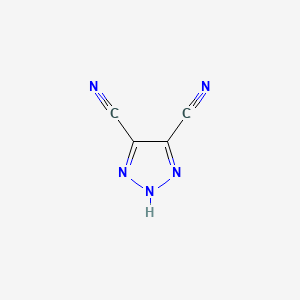
![Benzoic acid, 2-[(2-methylundecylidene)amino]-, methyl ester](/img/structure/B1606429.png)
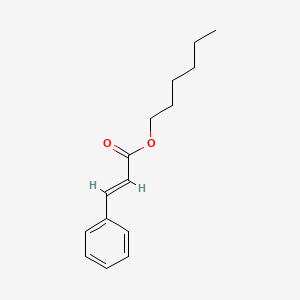
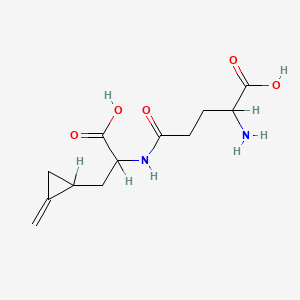
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxododecyl)amino]ethyl]-, disodium salt](/img/structure/B1606434.png)
